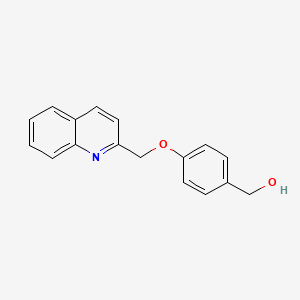

4-(Quinolin-2-ylmethoxy)benzyl alcohol

Description

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31g/mol |

IUPAC Name |

[4-(quinolin-2-ylmethoxy)phenyl]methanol |

InChI |

InChI=1S/C17H15NO2/c19-11-13-5-9-16(10-6-13)20-12-15-8-7-14-3-1-2-4-17(14)18-15/h1-10,19H,11-12H2 |

InChI Key |

KWMYNNIXCXDPLN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)CO |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

4-(Quinolin-2-ylmethoxy)benzyl alcohol and its derivatives have shown potential as bioactive compounds, particularly in the development of antiviral agents. Quinoline derivatives are recognized for their efficacy against various viral strains, including HIV, Zika virus, and herpes simplex virus. Research indicates that modifications to the quinoline structure can enhance antiviral activity and selectivity .

Case Study: Antiviral Activity

A study demonstrated that specific quinoline derivatives exhibited potent antiviral properties. The synthesis of 4-(quinolin-2-ylmethoxy)benzyl alcohol was part of a broader investigation into quinoline-based compounds that inhibit viral replication mechanisms. The compound's structural features contribute to its interaction with viral enzymes, thereby disrupting the viral life cycle .

Organic Synthesis

In organic chemistry, 4-(Quinolin-2-ylmethoxy)benzyl alcohol serves as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for synthesizing other quinoline derivatives and related compounds.

Synthesis Techniques

The compound can be synthesized through several methods, including:

- Friedländer Synthesis : A classic method for quinoline synthesis where 2-aminobenzyl alcohols react with ketones under acidic conditions.

- Catalytic Dehydrogenation : Utilizing iridium complexes to facilitate the formation of quinolines from 2-aminobenzyl alcohols .

Pharmacological Studies

The pharmacological properties of 4-(Quinolin-2-ylmethoxy)benzyl alcohol have been explored in various studies, emphasizing its potential as a therapeutic agent.

Case Study: GPBAR1 Agonists

Recent research highlighted the synthesis of compounds related to 4-(quinolin-2-ylmethoxy)benzyl alcohol that act as agonists for G protein-coupled bile acid receptor 1 (GPBAR1). These compounds have shown promise in metabolic regulation and anti-inflammatory responses, indicating their potential utility in treating metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4-(Quinolin-2-ylmethoxy)benzyl alcohol is crucial for optimizing its efficacy as a drug candidate. Modifications to the benzyl alcohol moiety and quinoline ring can significantly influence biological activity.

Data Table: SAR Insights

Comparison with Similar Compounds

Structural Features

- 4-Methoxybenzyl Alcohol (p-Anisyl Alcohol): Lacks the quinoline group, instead bearing a methoxy substituent at the 4-position of the benzene ring. The simpler structure reduces molecular weight (138.16 g/mol vs. ~265 g/mol for the quinoline derivative) and alters electronic properties .

- 2-Bromo-4-methoxybenzyl Alcohol: Introduces a bromine atom at the 2-position, enhancing electrophilic reactivity but lacking the aromatic nitrogen of quinoline .

- 4-Hydroxybenzyl Alcohol: Features a hydroxyl group instead of the quinoline-methoxy linkage, increasing polarity and hydrogen-bonding capacity .

Physical Properties

The quinoline derivative’s higher molecular weight and aromaticity likely reduce solubility in polar solvents compared to simpler benzyl alcohols.

Preparation Methods

Quinoline Core Construction via Gould-Jacobs Reaction

The Gould-Jacobs reaction remains a cornerstone for synthesizing quinoline derivatives. In this method, aniline derivatives condense with diethyl ethoxymethylidenedimalonate under thermal conditions to form intermediates that cyclize into quinolin-4-ones. For 4-(quinolin-2-ylmethoxy)benzyl alcohol, modifications are required to introduce the 2-methoxybenzyl alcohol moiety.

Procedure :

-

Condensation : Aniline reacts with diethyl ethoxymethylidenedimalonate at 120°C to form a β-ketoester intermediate.

-

Cyclization : Heating to 250°C induces ketene formation, yielding 3-ethoxycarbonylquinolin-4-one.

-

Functionalization : The quinoline is chlorinated at the 2-position using PCl₅, followed by nucleophilic substitution with 4-hydroxybenzyl alcohol in the presence of K₂CO₃ to form the ether linkage.

Challenges :

Etherification via Williamson Synthesis

Williamson ether synthesis is pivotal for attaching the benzyl alcohol group to the quinoline core.

Procedure :

-

Quinoline-2-methanol Preparation :

-

Quinoline-2-carboxylic acid is reduced to quinoline-2-methanol using LiAlH₄.

-

-

Activation :

-

The alcohol is converted to a mesylate (MsCl, Et₃N) or tosylate (TsCl, pyridine).

-

-

Ether Formation :

Optimization :

-

Solvent : DMF enhances nucleophilicity of the phenolic oxygen.

-

Base : K₂CO₃ avoids side reactions compared to stronger bases like NaOH.

Modern Catalytic Methods

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling streamlines the synthesis of complex ethers.

Procedure :

-

Quinoline-2-boronic Acid Synthesis :

-

Quinoline-2-lithium, generated via directed ortho-metalation, reacts with trimethyl borate.

-

-

Suzuki-Miyaura Coupling :

-

Deprotection :

Advantages :

Copper-Catalyzed Click Chemistry

Propargyl ether intermediates enable efficient triazole linkages, though adaptions are needed for benzyl alcohol synthesis.

Procedure :

-

Propargylation :

-

Azide-Quinoline Conjugation :

-

Reduction :

Limitations :

-

Multi-step sequence reduces overall yield.

-

Triazole cleavage requires precise control to avoid over-reduction.

Analytical Characterization

Spectroscopic Validation

Q & A

Q. What are the common synthetic routes for preparing 4-(Quinolin-2-ylmethoxy)benzyl alcohol?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous benzyl alcohols like 4-(Methylthio)benzyl alcohol are synthesized via sodium borohydride reduction of 4-(Methylthio)benzaldehyde . For 4-(Quinolin-2-ylmethoxy)benzyl alcohol, a plausible route is the Mitsunobu reaction between quinolin-2-ylmethanol and 4-hydroxybenzyl alcohol, using triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate ether bond formation . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended .

Q. How can spectroscopic techniques characterize 4-(Quinolin-2-ylmethoxy)benzyl alcohol?

- Methodological Answer :

- NMR : H and C NMR are critical. For example, 4-(Trifluoromethyl)benzyl alcohol exhibits distinct aromatic proton signals (δ 7.4–7.6 ppm) and CF group splitting . The quinoline moiety in the target compound would show characteristic peaks for aromatic protons and methoxy groups.

- FT-IR : Expect O-H stretches (~3200–3600 cm) and C-O-C ether vibrations (~1200 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for 4-Methoxybenzyl alcohol: m/z 139.0753) .

Q. What are the stability considerations for storing 4-(Quinolin-2-ylmethoxy)benzyl alcohol?

- Methodological Answer : Stability depends on substituent effects. For instance, 4-Methoxybenzyl alcohol is stable at room temperature but prone to oxidation; storage under inert gas (N) in amber vials at 4°C is advised . The quinoline group may introduce photosensitivity, necessitating light-protected storage. Purity should be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the synthesis of 4-(Quinolin-2-ylmethoxy)benzyl alcohol using statistical experimental design?

- Methodological Answer : A 2 factorial design can identify critical parameters (e.g., temperature, molar ratio, catalyst loading). For example, in benzylation reactions, optimal yields (91.6%) were achieved at 130°C, 4:1 substrate ratio, and 5% catalyst . For the target compound, variables like reaction time (2–6 h), solvent (THF vs. DMF), and base (KCO vs. NaH) should be tested. Response surface methodology (RSM) models can predict interactions between variables .

Q. What computational methods predict the reactivity of 4-(Quinolin-2-ylmethoxy)benzyl alcohol in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and frontier molecular orbitals. For 2-chloro-4-(methylthio)benzyl alcohol, Fukui indices identified electrophilic attack sites at the benzyl carbon and sulfur atom . Similar studies on the target compound could map reactive sites for functionalization (e.g., sulfonation, halogenation) .

Q. How does the quinoline moiety influence the biological activity of 4-(Quinolin-2-ylmethoxy)benzyl alcohol compared to simpler benzyl alcohols?

- Methodological Answer : Quinoline derivatives often exhibit enhanced bioactivity due to aromatic stacking and metal coordination. For example, aminoethoxybenzyl alcohol derivatives show improved receptor binding affinity when aromatic substituents are added . Assays like enzyme inhibition (e.g., acetylcholinesterase) or cytotoxicity (MTT assay on cancer cell lines) can quantify activity differences . SAR studies should compare logP values (lipophilicity) and hydrogen-bonding capacity .

Q. What are the challenges in analyzing degradation products of 4-(Quinolin-2-ylmethoxy)benzyl alcohol under oxidative conditions?

- Methodological Answer : Oxidative degradation pathways can be studied using LC-MS/MS. For 4-Hydroxybenzyl alcohol, oxidation produces 4-hydroxybenzoic acid . The quinoline group may form N-oxide derivatives. Accelerated stability testing (40°C/75% RH for 6 months) combined with forced degradation (HO, UV light) identifies major degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.